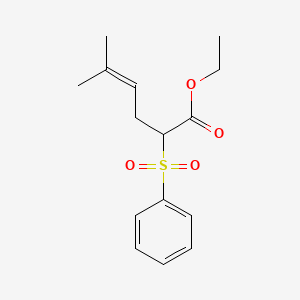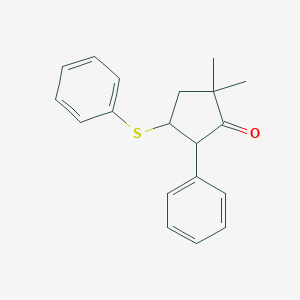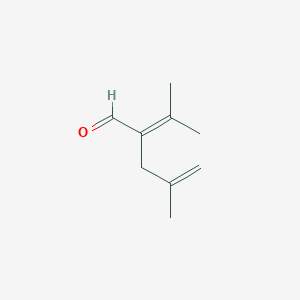
4-Methyl-2-(propan-2-ylidene)pent-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(propan-2-ylidene)pent-4-enal is an organic compound with the molecular formula C9H14O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique structure, which includes a double bond and a methyl group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(propan-2-ylidene)pent-4-enal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde or ketone with an alpha-hydrogen reacts with another carbonyl compound in the presence of a base. For instance, the reaction between 4-methylpent-3-en-2-one and propanal under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and the choice of catalyst, are carefully controlled to maximize efficiency. Common catalysts include sodium hydroxide or other strong bases.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(propan-2-ylidene)pent-4-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position, due to the presence of the double bond and the electron-withdrawing aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Methyl-2-(propan-2-ylidene)pent-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(propan-2-ylidene)pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond and methyl group also contribute to its reactivity, allowing it to participate in various chemical pathways. These interactions can lead to changes in cellular processes, making it a compound of interest in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpent-3-en-2-one: Similar structure but lacks the aldehyde group.
2-Methyl-2-pentenal: Similar structure with a different position of the double bond and methyl group.
3-Methyl-2-butenal: Similar structure but with a shorter carbon chain.
Uniqueness
4-Methyl-2-(propan-2-ylidene)pent-4-enal is unique due to the combination of its aldehyde group, double bond, and methyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propiedades
Número CAS |
89502-57-8 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
4-methyl-2-propan-2-ylidenepent-4-enal |
InChI |
InChI=1S/C9H14O/c1-7(2)5-9(6-10)8(3)4/h6H,1,5H2,2-4H3 |
Clave InChI |
JSLKTLPHMFWGJS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(CC(=C)C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
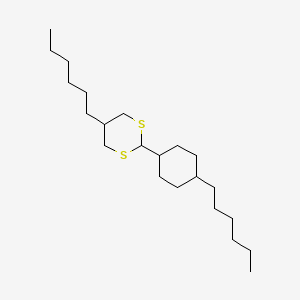
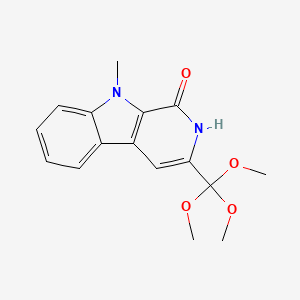

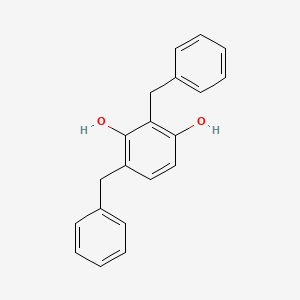
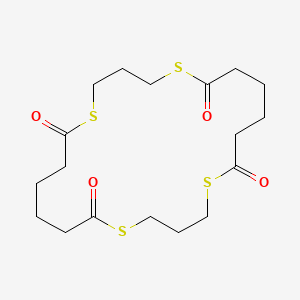
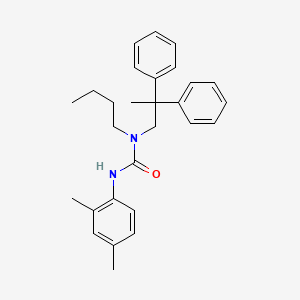
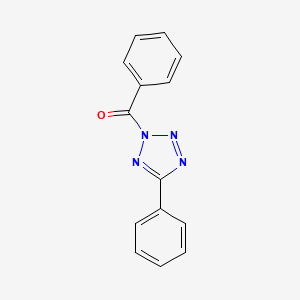
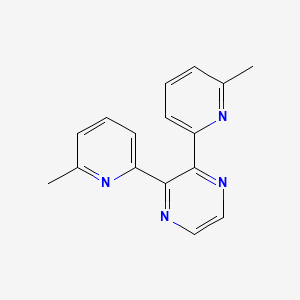
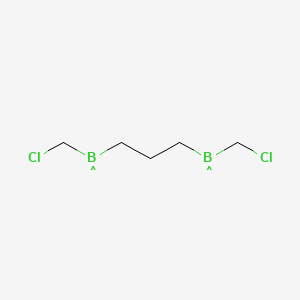
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)

